molecular formula C30H22O13 B1209794 Manniflavanone CAS No. 73428-17-8

Manniflavanone

Cat. No. B1209794
CAS RN: 73428-17-8
M. Wt: 590.5 g/mol
InChI Key: UKRJEVDCOVVSAB-BENTYHEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Manniflavanone is a natural product found in Garcinia kola and Garcinia mannii with data available.

Scientific Research Applications

Structure Determination and Antioxidant Properties

Manniflavanone has been a subject of interest for its structural complexity and significant antioxidant properties. Stark et al. (2015) in their study, utilized a novel NMR approach for structural determination of thermally unstable biflavanones, including manniflavanone, from Garcinia buchananii. This research highlighted the challenges in structure elucidation due to atropisomerism and the successful use of advanced NMR techniques to overcome these issues. The study also noted the high antioxidative capacity of manniflavanone in various assays (Stark et al., 2015).

Isolation and Identification from Garcinia Mannii

The isolation of manniflavanone from the stem bark of Garcinia mannii was first described by Crichton and Waterman (1979). They identified manniflavanone as a new biflavanone and elucidated its structure through spectral studies and simple degradation, highlighting its novelty in the phytochemical landscape (Crichton & Waterman, 1979).

Antioxidative Activities and Potential in Health Applications

Manniflavanone is known for its significant in vitro antioxidative activities. Stark et al. (2015) developed a purification procedure for manniflavanone from Garcinia buchananii, aimed at enabling further detailed evaluation of its promising bioactivities for potential health applications (Stark et al., 2015).

Anti-Inflammatory Effects in Obesity-Induced Mice Model

The anti-inflammatory properties of manniflavanone were explored by Bibi et al. (2014), who investigated its effects in an obesity-induced mice model. The study found that manniflavanone effectively downregulated inflammatory markers, suggesting its potential role in anti-inflammatory therapies (Bibi et al., 2014).

Muscle Cell Protection and Myotube Formation

Acharya et al. (2017) investigated the antioxidative properties of manniflavanone and its impact on muscle cell protection and myotube formation. The study demonstrated manniflavanone's potential as a powerful antioxidant with a high safety profile, indicating its usefulness in reducing oxidative stress-induced muscle differentiation delay (Acharya et al., 2017).

Gastrointestinal Smooth Muscle Relaxation

Balemba et al. (2014) explored the role of manniflavanone as a new gastrointestinal smooth muscle L-type calcium channel inhibitor. Their study provided evidence for its spasmolytic actions and potential as a therapy for gastrointestinal smooth muscle spasms and arrhythmias (Balemba et al., 2014).

properties

CAS RN

73428-17-8

Product Name

Manniflavanone

Molecular Formula

C30H22O13

Molecular Weight

590.5 g/mol

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-3-yl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C30H22O13/c31-12-7-17(36)21-20(8-12)42-28(10-1-3-13(32)15(34)5-10)24(25(21)39)22-18(37)9-19(38)23-26(40)27(41)29(43-30(22)23)11-2-4-14(33)16(35)6-11/h1-9,24,27-29,31-38,41H/t24-,27-,28+,29+/m0/s1

InChI Key

UKRJEVDCOVVSAB-BENTYHEHSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C5C(=C(C=C4O)O)C(=O)[C@@H]([C@H](O5)C6=CC(=C(C=C6)O)O)O)O)O

SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C5C(=C(C=C4O)O)C(=O)C(C(O5)C6=CC(=C(C=C6)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C5C(=C(C=C4O)O)C(=O)C(C(O5)C6=CC(=C(C=C6)O)O)O)O)O

Other CAS RN

73428-17-8

synonyms

(2R,3S,2''R,3''R)-manniflavanone
manniflavanone

Origin of Product

United States

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